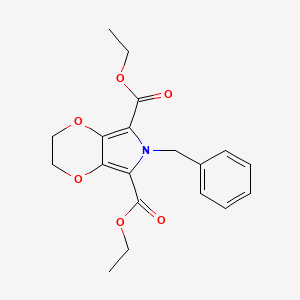
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a chemical compound with the empirical formula C19H21NO6 . It has a molecular weight of 359.37 . This compound is used as a starting monomer for a variety of ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers .
Synthesis Analysis
A high yielding synthetic route toward 3,4-alkylenedioxy-functionalized pyrroles has been achieved by performing tandem Mitsunobu reactions on diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate using a variety of 1,2-alkanediols or 1,3-alkane .Molecular Structure Analysis
The SMILES string of this compound isCCOC(=O)c1c2OCCOc2c(C(=O)OCC)n1Cc3ccccc3 . The InChI key is DNSUDLABFAFLEM-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is especially useful as an electron-rich monomer which yields highly electroactive and stable conducting polymers . These polymers have diverse applications .Physical And Chemical Properties Analysis
This compound has a melting point range of 92-110 °C . It has an assay of 95% .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is used in the synthesis of various organic compounds. For instance, its reaction with oxygen in aqueous base yields oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate (Campaigne & Shutske, 1974).
- Palladium-catalyzed cyclization of this compound with propargylic carbonates leads to the formation of 2-alkylidenepyrrolo[c]-1,4-dioxane derivatives (Zong, Abboud, & Reynolds, 2004).
- A high yielding synthetic route towards 3,4-alkylenedioxy-functionalized pyrroles has been achieved using tandem Mitsunobu reactions on this compound (Zong, Groenendaal, & Reynolds, 2006).
Material Science and Engineering Applications
- In material science, it's used in the synthesis of electropolymerizable monomers, contributing to the development of advanced conjugated systems with predictable electronic and structural properties (Kurtay et al., 2020).
Other Chemical Applications
- This compound also plays a role in organic synthesis, such as in the formation of cyclopent[cd]azulene and benz[cd]azulene derivatives via Friedel–Crafts-type ring closure (Nakadate, Morita, & Takase, 1977).
- It is used in the synthesis of chiral bipyrroles, aiding in the exploration of novel molecular structures (Skowronek & Lightner, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUDLABFAFLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1CC3=CC=CC=C3)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514488 | |
| Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate | |
CAS RN |
557795-97-8 | |
| Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1626447.png)

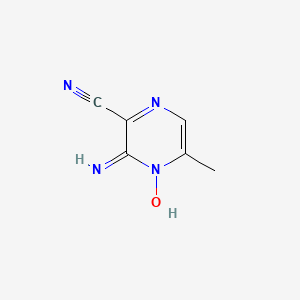
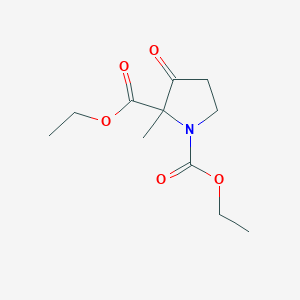
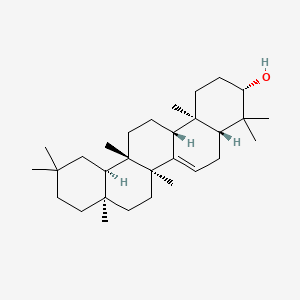
![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)
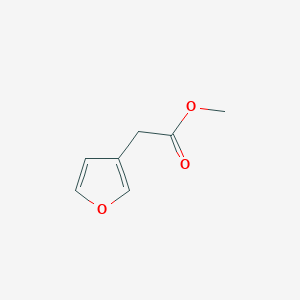
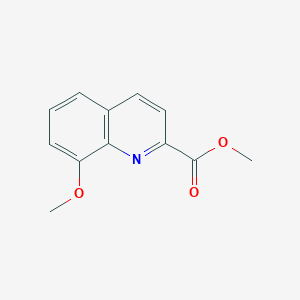


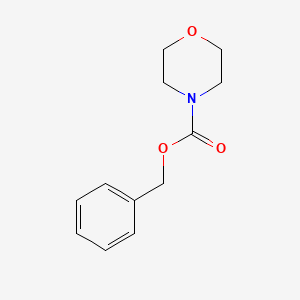
![6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine](/img/structure/B1626465.png)
![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)
